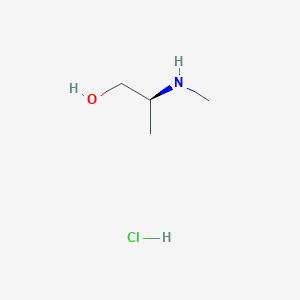(S)-2-(Methylamino)propan-1-ol hydrochloride
CAS No.: 40916-61-8
Cat. No.: VC5924623
Molecular Formula: C4H12ClNO
Molecular Weight: 125.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40916-61-8 |
|---|---|
| Molecular Formula | C4H12ClNO |
| Molecular Weight | 125.6 |
| IUPAC Name | (2S)-2-(methylamino)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1 |
| Standard InChI Key | ZDLYDAGNAVKVBZ-WCCKRBBISA-N |
| SMILES | CC(CO)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S)-2-(methylamino)propan-1-ol hydrochloride, reflects its stereochemistry and functional groups. The molecule consists of a three-carbon chain with a hydroxyl group (-OH) at position 1, a methylamino group (-NHCH₃) at position 2, and a hydrochloride counterion. The chiral center at carbon 2 confers enantiomeric specificity, critical for its role in asymmetric synthesis .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 40916-61-8 | |
| Molecular Formula | C₄H₁₂ClNO | |
| Molecular Weight | 125.6 g/mol | |
| IUPAC Name | (2S)-2-(methylamino)propan-1-ol hydrochloride | |
| SMILES | CC@@HNC.Cl | |
| InChIKey | ZDLYDAGNAVKVBZ-WCCKRBBISA-N |
Stereochemical Analysis
The (S)-configuration at the chiral center is preserved in the hydrochloride salt form, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The stereochemical integrity is crucial for its utility in enantioselective reactions, such as the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor .
Computed Physicochemical Properties
PubChem’s computational data provide insights into the compound’s behavior under standard conditions:
-
Hydrogen Bond Donor Count: 3 (hydroxyl, ammonium, and hydrochloride) .
-
Topological Polar Surface Area: 32.3 Ų, indicating moderate solubility in polar solvents .
-
Rotatable Bond Count: 2 (C-N and C-O bonds), contributing to conformational flexibility .
Table 2: Advanced Computed Properties
| Property | Value | Source |
|---|---|---|
| Exact Mass | 125.0607 Da | |
| Heavy Atom Count | 7 | |
| Defined Atom Stereocenter Count | 1 | |
| Complexity | 30.7 |
Synthesis and Manufacturing
Conventional Synthesis Routes
The primary synthesis involves the reaction of (S)-2-(methylamino)propan-1-ol with hydrochloric acid under controlled conditions. VulcanChem reports a typical procedure where the free base is dissolved in anhydrous ether, followed by dropwise addition of concentrated HCl to precipitate the hydrochloride salt. The product is purified via recrystallization from ethanol, yielding ≥95% purity.
Enantioselective Production
Patent literature highlights the compound’s role as a precursor in duloxetine synthesis. For example, US7259264B2 describes the enantioselective reduction of 3-methylamino-1-(2-thienyl)-1-propanone to yield (S)-2-(methylamino)propan-1-ol hydrochloride as a key intermediate . This process employs chiral catalysts, such as modified LiAlH₄ or microbial dehydrogenases, to achieve >99% enantiomeric excess .
Industrial-Scale Manufacturing
Commercial suppliers like Sigma-Aldrich and Ambeed offer the compound in gram-to-kilogram quantities, with pricing tiers reflecting purity grades (e.g., ≥95% for research use) . Batch records from these vendors indicate strict adherence to Good Manufacturing Practices (GMP) for pharmaceutical-grade material .
Applications in Pharmaceutical and Organic Chemistry
Chiral Building Block
The compound’s stereochemical purity makes it invaluable for synthesizing enantiomerically pure drugs. For instance, it is a precursor to duloxetine, where the (S)-configuration is essential for binding to serotonin transporters . Similar applications include the synthesis of β-adrenergic blockers and antiviral agents requiring chiral amine motifs.
Asymmetric Catalysis
In organic synthesis, the compound serves as a ligand in transition metal catalysts. Its hydroxyl and methylamino groups coordinate with metals like palladium and ruthenium, enabling enantioselective hydrogenation and cross-coupling reactions.
Biochemical Research
Researchers utilize the compound to study enzyme-substrate interactions in aminotransferases and dehydrogenases. Its structural similarity to natural amino alcohols allows probing of active-site stereoselectivity .
Research Frontiers and Innovations
Green Synthesis Methods
Recent studies explore enzymatic reduction pathways using Lactobacillus spp. dehydrogenases to produce the compound with reduced environmental impact . These methods achieve 85–90% yield with water as the sole solvent .
Solid-Phase Synthesis
Advances in resin-bound synthesis enable rapid purification of the hydrochloride salt, reducing reliance on column chromatography. Polystyrene-supported scavengers selectively remove unreacted starting materials, enhancing process efficiency.
Computational Modeling
Density functional theory (DFT) studies model the compound’s interaction with biological targets, aiding the design of derivatives with improved pharmacokinetic profiles .
| Supplier | Product Code | Purity | Price (USD/g) |
|---|---|---|---|
| Sigma-Aldrich | AMBH93EDD25E | ≥95% | 120 |
| ChemScene LLC | CIAH987F3651 | ≥98% | 150 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume